BenchChemオンラインストアへようこそ!

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide

PKM2 modulation Cancer metabolism Stereochemistry-activity relationship

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide is a synthetic quinoline-8-sulfonamide derivative with a trans-cyclohexyl pyrimidinyl ether substituent. Its molecular formula is C19H20N4O3S (MW 384.45).

Molecular Formula C19H20N4O3S
Molecular Weight 384.45
CAS No. 2034400-98-9
Cat. No. B2939351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide
CAS2034400-98-9
Molecular FormulaC19H20N4O3S
Molecular Weight384.45
Structural Identifiers
SMILESC1CC(CCC1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CC=N4
InChIInChI=1S/C19H20N4O3S/c24-27(25,17-6-1-4-14-5-2-11-20-18(14)17)23-15-7-9-16(10-8-15)26-19-21-12-3-13-22-19/h1-6,11-13,15-16,23H,7-10H2
InChIKeyHPGPFGNEBZTJSZ-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide (CAS 2034400-98-9) Procurement Guide


N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide is a synthetic quinoline-8-sulfonamide derivative with a trans-cyclohexyl pyrimidinyl ether substituent . Its molecular formula is C19H20N4O3S (MW 384.45). The compound belongs to a class of molecules investigated as modulators of pyruvate kinase isoform M2 (PKM2) in oncology [1] and as TLR4/MD-2 inhibitors for anti-inflammatory applications [2]. Predicted physicochemical properties include a boiling point of 614.7±65.0 °C, density of 1.39±0.1 g/cm³, and a pKa of 10.23±0.40 .

Why Generic Substitution of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide is Not Recommended


In-class quinoline-8-sulfonamide derivatives cannot be simply interchanged due to significant differences in substitution patterns that drive target engagement, selectivity, and pharmacokinetics. For instance, within the PKM2 modulator series, compounds with varied linker chemistry and terminal aryl groups exhibit divergent effects on intracellular pyruvate levels and cancer cell viability [1]. Similarly, among 8-quinolinesulfonamide anti-inflammatory agents, minor structural changes lead to IC50 values against NO production spanning from 2.61 µM to >30 µM [2]. The (1r,4r)-configurated pyrimidinyloxy cyclohexyl substituent in this compound introduces stereochemical constraint and hydrogen-bonding potential that is absent in flexible piperazine-linked analogs, directly impacting binding mode and potency.

Quantitative Differentiation of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide


Stereochemical Rigidity and Hydrogen-Bonding Capacity vs. Piperazine-Linked PKM2 Modulators

The (1r,4r)-trans-cyclohexyl conformation in this compound locks the pyrimidinyloxy group in an equatorial orientation with a defined dihedral angle, predicted to form a distinct hydrogen-bonding network with the target protein compared to flexible piperazine-linked analogs such as N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide. In class-level PKM2 modulators, constrained linkers have been shown to improve binding affinity by >5-fold compared to flexible counterparts. [1]

PKM2 modulation Cancer metabolism Stereochemistry-activity relationship

Predicted Physicochemical Properties vs. Close Structural Analogs

The predicted pKa of 10.23 for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide indicates a weakly basic sulfonamide NH, while its predicted logP (estimated ~2.5-3.0) places it in an optimal range for both cell permeability and aqueous solubility. In contrast, the more hydrophobic piperazine-linked analog N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide with an additional benzoyl group is predicted to have a logP >3.5, potentially leading to solubility-limited assay performance. [1]

Lipophilicity ADME prediction Property-based differentiation

Potential for Improved Selectivity Profile Compared to Triazole-Linked PKM2 Modulators

Class-level evidence from Marciniec et al. (2023) demonstrates that quinoline-8-sulfonamide PKM2 modulators can achieve cancer-cell-selective cytotoxicity: compound 9a reduced A549 lung cancer cell viability more potently than that of normal cells. The (1r,4r)-pyrimidinyloxy cyclohexyl motif in the target compound is structurally distinct from the triazole-linked series, suggesting a divergent selectivity profile. [1]

Kinase selectivity Off-target profiling Cancer cell viability

Optimal Application Scenarios for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide


PKM2-Targeted Anticancer Drug Discovery

Based on class-level evidence showing that quinoline-8-sulfonamides modulate PKM2 activity and reduce intracellular pyruvate levels in cancer cells [1], this compound is suitable for use as a starting point for structure-activity relationship (SAR) studies or as a reference compound in PKM2 enzymatic and cellular assays. Its rigid trans-cyclohexyl scaffold offers a complementary chemotype to the flexible piperazine-linked series, potentially addressing selectivity gaps.

TLR4/MD-2 Anti-Inflammatory Screening

The broader class of 8-quinolinesulfonamide derivatives has demonstrated anti-inflammatory activity through TLR4/MD-2 inhibition, with lead compounds achieving IC50 values as low as 2.61 µM against NO production [2]. The target compound, with its unique cyclohexyl-pyrimidinyl ether substitution, can be evaluated as a putative TLR4/MD-2 inhibitor in LPS-stimulated macrophage models.

Property-Based Lead Optimization Programs

With a predicted logP of ~2.5-3.0 and moderate molecular weight (384.45 Da), this compound resides within favorable oral drug-like space [1]. It can serve as a core scaffold for multiparameter optimization addressing solubility, permeability, and metabolic stability—key criteria for lead selection in both oncology and inflammation portfolios.

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.